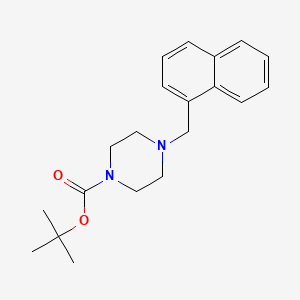![molecular formula C16H13N3S B4680509 2-{[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]methyl}benzonitrile](/img/structure/B4680509.png)
2-{[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]methyl}benzonitrile
Overview
Description
2-{[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]methyl}benzonitrile is a compound that features a benzimidazole moiety linked to a benzonitrile group via a sulfanyl-methyl bridge. Benzimidazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry .
Preparation Methods
The synthesis of 2-{[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]methyl}benzonitrile typically involves a multi-step process. One common method starts with the preparation of 1-methyl-1H-benzimidazole-2-thione, which is then reacted with a suitable benzyl halide in the presence of a base to form the desired product . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, such as using specific solvents and catalysts .
Chemical Reactions Analysis
2-{[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]methyl}benzonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols.
Scientific Research Applications
2-{[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]methyl}benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing
Mechanism of Action
The mechanism of action of 2-{[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]methyl}benzonitrile involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in various biological effects .
Comparison with Similar Compounds
2-{[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]methyl}benzonitrile can be compared with other benzimidazole derivatives, such as:
2-(1-methyl-1H-benzimidazol-2-yl)ethanol: This compound has a similar benzimidazole core but differs in its functional groups, leading to different chemical and biological properties.
2-(1-methyl-1H-benzimidazol-2-yl)ethanamine: Another derivative with distinct functional groups, used in different applications.
The uniqueness of this compound lies in its sulfanyl-methyl bridge, which imparts specific chemical reactivity and biological activity .
Properties
IUPAC Name |
2-[(1-methylbenzimidazol-2-yl)sulfanylmethyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3S/c1-19-15-9-5-4-8-14(15)18-16(19)20-11-13-7-3-2-6-12(13)10-17/h2-9H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADMHJBLNUGZHPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1SCC3=CC=CC=C3C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(4-fluorobenzyl)thio]acetyl}-N-(2-fluorophenyl)hydrazinecarbothioamide](/img/structure/B4680433.png)
![ETHYL 4-({[3-CYANO-6-(DIFLUOROMETHYL)-4-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PYRIDYL]SULFANYL}METHYL)-2-(ETHYLAMINO)-1,3-THIAZOLE-5-CARBOXYLATE](/img/structure/B4680436.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B4680441.png)
![4-(5-chloro-2-methylphenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B4680448.png)
![N-[2-chloro-4-(1,3-dioxoisoindol-2-yl)phenyl]furan-2-carboxamide](/img/structure/B4680462.png)
![3,6-diamino-N-(5-chloro-2-methoxyphenyl)-5-cyanothieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4680467.png)

![2,6-dimethoxy-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B4680482.png)
![2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{5-[(4-nitrophenoxy)methyl]-2-furyl}acrylamide](/img/structure/B4680497.png)
![N-({[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]amino}carbonothioyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B4680501.png)
![4-METHYL-N~1~-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]BENZAMIDE](/img/structure/B4680516.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-phenylacetamide](/img/structure/B4680524.png)
![8-(2-hydroxyethyl)-3-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4680544.png)
![N-{2-[hydroxy(phenyl)methyl]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl}-2-nitrobenzamide](/img/structure/B4680547.png)
